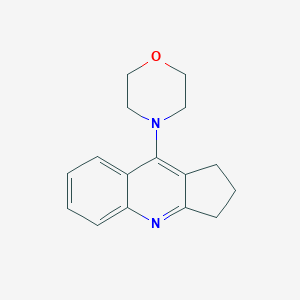
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline (DMQ) is a synthetic compound that has been widely studied for its potential applications in scientific research. DMQ belongs to the class of cyclopenta[b]quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to exhibit various biochemical and physiological effects. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been found to inhibit the proliferation of cancer cells by blocking cell cycle progression. In addition, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to inhibit the replication of viruses by blocking viral entry and replication.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been found to exhibit potent biological activities at low concentrations, making it a useful tool for studying cellular pathways. However, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has some limitations for lab experiments. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline is a relatively new compound, and its safety profile has not been fully established. In addition, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to be unstable in some solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline. One area of research is the development of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline and its derivatives. Finally, the potential therapeutic applications of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline and its derivatives should be explored further, particularly in the treatment of cancer and viral infections.
Conclusion
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline is a synthetic compound that has been found to exhibit various biochemical and physiological effects. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been studied for its potential applications in scientific research, including its anticancer, antiviral, and antimicrobial properties. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline derivatives with improved potency and selectivity, as well as the investigation of its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline can be synthesized by the reaction of 2,3-dihydrocyclopenta[b]quinoline with morpholine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline. The synthesis of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been optimized to improve yield and purity, and various methods have been reported in the literature.
Applications De Recherche Scientifique
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to have antibacterial and antifungal activities.
Propriétés
Numéro CAS |
7157-31-5 |
|---|---|
Nom du produit |
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline |
Formule moléculaire |
C16H18N2O |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)morpholine |
InChI |
InChI=1S/C16H18N2O/c1-2-6-14-12(4-1)16(18-8-10-19-11-9-18)13-5-3-7-15(13)17-14/h1-2,4,6H,3,5,7-11H2 |
Clé InChI |
AUFKTXNEJAAMFI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)N4CCOCC4 |
SMILES canonique |
C1CC2=C(C3=CC=CC=C3N=C2C1)N4CCOCC4 |
Autres numéros CAS |
7157-31-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



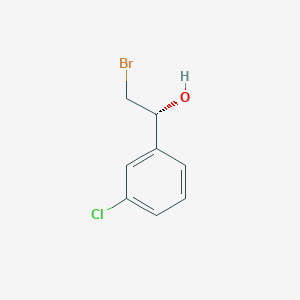
![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)


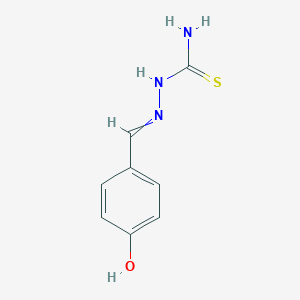

![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)
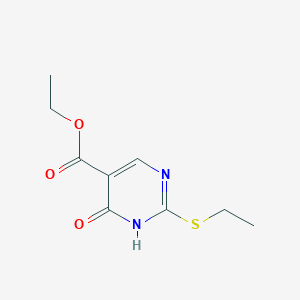
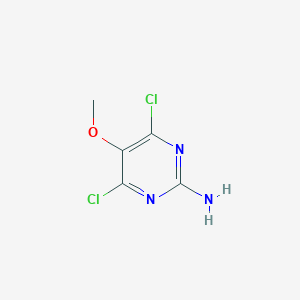
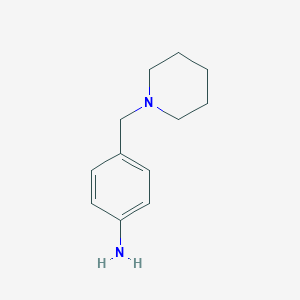
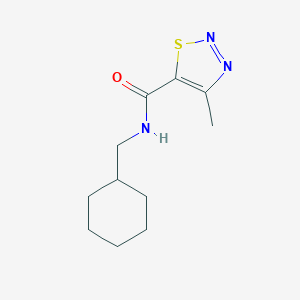
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
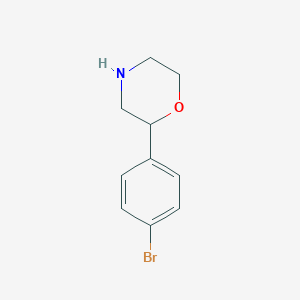
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)